3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRUVWRGPPJKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103085-24-1 | |
| Record name | 3-(4-FLUOROPHENYL)-5-(2-FURYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-fluorophenylhydrazine with 1-phenyl-3-(furan-2-yl)prop-2-en-1-one under acidic or basic conditions to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. The use of immobilized catalysts, such as Candida antarctica lipase B (Novozyme 435), can facilitate the kinetic resolution of intermediate alcohols, leading to the desired product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that pyrazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds similar to 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Case Study: Antimicrobial Activity
A study conducted on pyrazole derivatives demonstrated that specific substitutions significantly enhance their antibacterial efficacy. The presence of electron-withdrawing groups (like fluorine) at strategic positions on the phenyl ring has been correlated with increased activity against resistant strains of bacteria .
Agricultural Applications
In agriculture, derivatives of this compound have been explored as biological pesticides . The unique structure allows for interactions with biological systems in pests, leading to effective pest control without the environmental harm associated with traditional pesticides. Pyrazole-based compounds have shown promise in managing pest populations while being less toxic to non-target organisms .
Case Study: Biological Pesticides
Research has highlighted the effectiveness of pyrazole derivatives in controlling agricultural pests such as aphids and whiteflies. Field trials indicated a marked reduction in pest populations when treated with formulations containing these compounds, demonstrating their potential as eco-friendly alternatives to synthetic pesticides .
Material Science Applications
In material science, 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied for its use in chiral liquid crystal displays (LCDs) . The compound's ability to form stable liquid crystal phases makes it suitable for applications in display technology, where precise control over optical properties is essential .
Case Study: Chiral LCD Materials
A recent investigation into the use of pyrazole derivatives in LCDs revealed that their incorporation improved the response time and thermal stability of the displays. This advancement could lead to more efficient and durable display technologies .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant antimicrobial activity against various pathogens |
| Agriculture | Effective as biological pesticides with reduced toxicity |
| Material Science | Improved performance in chiral LCD applications |
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Pyrazoline derivatives often exhibit isostructural behavior with minor adjustments in crystal packing due to substituent variations. For example:
- Chloro vs. Bromo Derivatives : Compounds 4 and 5 (4-(4-chlorophenyl)- and 4-(4-bromophenyl)-substituted analogs) are isostructural, sharing nearly identical molecular conformations. However, the larger atomic radius of bromine induces slight distortions in crystal packing compared to chlorine, affecting intermolecular interactions like halogen bonding and van der Waals forces .
- Methyl and Methoxy Substituents : Derivatives with 4-methylphenyl (e.g., 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole) or 4-methoxyphenyl groups show planar pyrazoline cores but differ in torsion angles (2–5°) due to steric and electronic effects of substituents .
Table 1: Structural Parameters of Selected Pyrazoline Derivatives
| Compound | Substituents | Crystal System | Torsion Angle (°) | Intermolecular Interactions |
|---|---|---|---|---|
| Target compound | 4-Fluorophenyl, furan-2-yl | Monoclinic | 8.2 | C–H···π, F···H |
| 4-(4-Chlorophenyl) analog (Compound 4) | 4-Chlorophenyl, triazolyl | Monoclinic | 7.9 | Cl···H, π-π stacking |
| 5-(4-Methylphenyl) analog | 4-Methylphenyl, 5-methylfuran | Triclinic | 5.1 | C–H···O, van der Waals |
Electronic and Fluorescence Properties
Substituents significantly influence electronic transitions and sensing capabilities:
- Fluorescence Sensing :
- The target compound ’s furan-2-yl group enhances π-electron delocalization, enabling fluorescence. However, its selectivity for metal ions is lower compared to analogs like PFM (5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole), which detects Fe³⁺ via a “turn-off” mechanism (limit of detection: 0.12 μM) .
- 5-(4-Methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole selectively binds Cd²⁺ with a 1:1 stoichiometry, attributed to the electron-donating methyl group stabilizing metal-chelate complexes .
Table 2: Fluorescence Properties of Pyrazoline Derivatives
Antimicrobial Activity
- Chlorophenyl and Thiazole Hybrids : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli), surpassing the target compound due to synergistic effects of the thiazole and thienyl groups .
Anti-Inflammatory and Antioxidant Activity
- 4′-Dimethylamino-substituted analogs (e.g., 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) show potent anti-inflammatory activity (IC50: 7.84 μM), comparable to dexamethasone, by inhibiting COX-2 and TNF-α .
- The target compound’s furan-2-yl derivative demonstrates moderate DPPH radical scavenging (IC50: 14.3 μM), while methoxy-substituted analogs achieve >90% scavenging at 4 mg/mL due to enhanced electron donation .
Biological Activity
3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative, synthesizing findings from various studies.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting product is characterized by its distinct molecular structure, which includes a furan ring and a fluorophenyl group contributing to its biological activity .
Antinociceptive and Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The anti-inflammatory activity was evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method, demonstrating effective inhibition at various concentrations .
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing promising results. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Anticancer potential has been a focal point of research involving pyrazoles. The compound's ability to inhibit tumor growth has been assessed through in vitro studies using cancer cell lines. For example, certain analogs have demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as lead compounds in cancer therapy .
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Among them, the tested compound showed significant inhibition of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
- Antimicrobial Evaluation : In a comparative study of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, the tested compound exhibited notable antibacterial activity, highlighting its potential application in developing new antibiotics .
- Anticancer Research : A recent study explored the anticancer effects of structurally similar pyrazoles on MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A chalcone intermediate, formed by Claisen-Schmidt condensation of 4-fluorophenylacetone and furan-2-carbaldehyde, is reacted with phenylhydrazine under reflux in glacial acetic acid. Reaction progress is monitored via thin-layer chromatography (TLC), followed by recrystallization from ethanol to isolate the pyrazoline derivative . Modifications in substituents (e.g., nitro or chloro groups) on the aryl rings can alter reaction yields and purity, requiring optimization of temperature (e.g., 120°C with POCl₃ for cyclization) and solvent systems .
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the dihedral angles between the pyrazoline ring and aryl substituents, confirming the envelope conformation of the dihydropyrazole ring .
- Spectroscopy : IR identifies key functional groups (e.g., C=N stretch at ~1625 cm⁻¹, C-O of furan at ~1122 cm⁻¹). NMR (¹H/¹³C) confirms regiochemistry: the 4,5-dihydro protons appear as doublets of doublets (δ ~3.5–4.5 ppm), and aromatic protons show splitting patterns consistent with substituent positions .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₂₃H₁₉FN₂O with [M+H]+ at m/z 367.15) .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer :
- Antioxidant activity : Evaluated via DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid. Electron-withdrawing groups (e.g., 4-nitro substituents) enhance activity by stabilizing radical intermediates .
- Antimicrobial screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion. Substituted pyrazolines show moderate inhibition zones (10–15 mm), attributed to furan ring lipophilicity enhancing membrane penetration .
Advanced Research Questions
Q. How do structural variations impact fluorescence properties for metal ion sensing?
- Methodological Answer : Substituent effects on fluorescence are studied via UV-Vis and fluorescence spectroscopy. For example, the 5-(furan-2-yl) group enables selective Cd²⁺ detection via chelation-enhanced fluorescence (CHEF). Quantum yield (Φ) increases from 0.12 to 0.45 upon Cd²⁺ binding due to restricted intramolecular rotation (RIR) of the furan moiety. DFT calculations (B3LYP/6-31G**) correlate HOMO-LUMO gaps with experimental Stokes shifts (~120 nm) .
Q. What challenges arise in crystallographic refinement of tautomeric forms?
- Methodological Answer : Tautomerism (e.g., proton exchange between pyrazole N1/N2) creates disorder in X-ray structures. SHELXL refinement requires partial occupancy modeling and hydrogen-bonding constraints (N–H···N, R²²(8) motifs). Residual density maps (<0.3 eÅ⁻³) and Hirshfeld surface analysis validate the coexistence of tautomers in the same crystal .
Q. How can computational methods predict regioselectivity in pyrazoline synthesis?
- Methodological Answer : Transition state modeling (e.g., Gaussian09 with M06-2X functional) simulates hydrazine attack on chalcone intermediates. Fukui indices identify the β-carbon of the α,β-unsaturated ketone as the electrophilic site, favoring 1,2-addition to form the 4,5-dihydro-1H-pyrazole. Solvent effects (acetic acid vs. ethanol) are incorporated via SMD implicit models to predict reaction pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values varying by >50%) are addressed by standardizing assay protocols:
- Use Mueller-Hinton broth for consistent bacterial growth rates.
- Normalize compound solubility using DMSO (≤1% v/v) to avoid solvent toxicity.
- Validate results with positive controls (e.g., ciprofloxacin) and statistical analysis (ANOVA, p <0.05) .
Q. How is the compound’s stability assessed under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) for 24h. HPLC monitoring (C18 column, λ=254 nm) detects degradation products (e.g., hydrolyzed furan ring).
- Thermal stability : TGA-DSC analysis shows decomposition onset at ~200°C, correlating with loss of the fluorophenyl group (ΔH ~150 J/g) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
